Tartronate

Content Navigation

Product Name

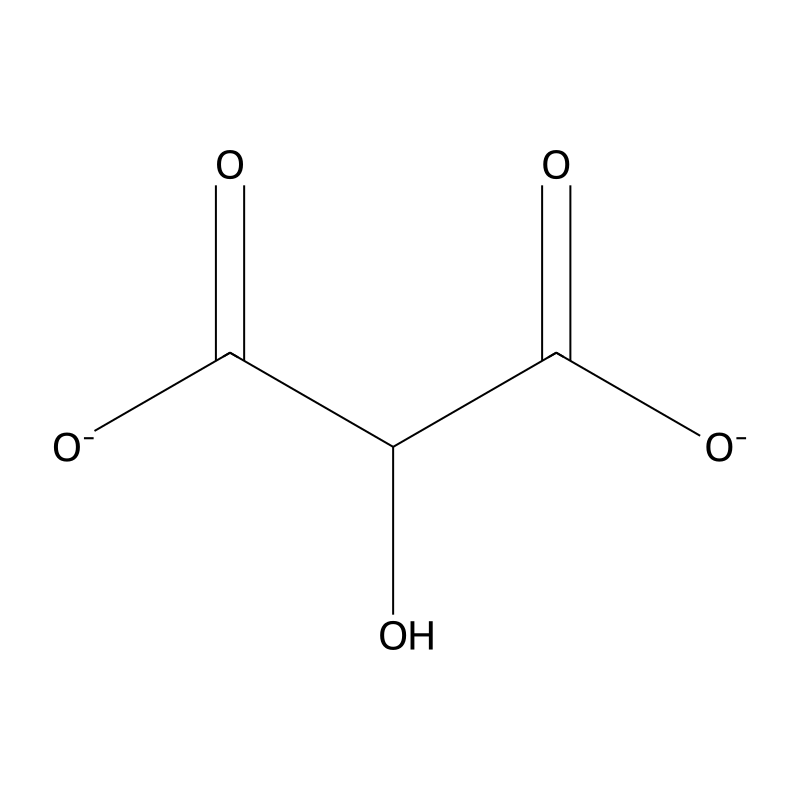

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Tartronate, the salt or anion of tartronic acid (hydroxymalonic acid), is a highly functionalized C3 dicarboxylic acid featuring an alpha-hydroxyl group. In procurement and material selection, its value proposition centers on its unique denticity and structural footprint. Unlike simple dicarboxylic acids, the combination of two carboxylates and a hydroxyl group enables tridentate coordination, making it a powerful chelating agent for rare-earth metals and a critical building block for advanced coordination polymers[1]. Biochemically, it serves as a highly specific transition-state analog and competitive inhibitor for oxidative decarboxylases and racemases [2]. Furthermore, its ability to selectively bind to the apical surfaces of calcium oxalate monohydrate (COM) crystals positions it as a high-performance anti-scaling agent and a compelling alternative to larger polyprotic acids in formulation chemistry [3].

References

- [1] Manning, P. G. Europium tartronate and mandelate ion association in water. Canadian Journal of Chemistry, 45(14), 1643-1648 (1967).

- [2] Potent Inhibition of Mandelate Racemase by a Fluorinated Substrate-Product Analogue with a Novel Binding Mode. Biochemistry, 53(5), 891–899 (2014).

- [3] Tartronic Acid as a Potential Inhibitor of Pathological Calcium Oxalate Crystallization. Advanced Science, 11(22), 2400642 (2024).

Substituting tartronate with structurally adjacent analogs fundamentally compromises process efficiency and assay precision. Replacing it with malonate removes the alpha-hydroxyl group, reducing the molecule from a tridentate to a bidentate ligand, which drastically lowers metal-complex stability constants and alters the topology of resulting metal-organic frameworks [1]. Conversely, substituting with mandelate replaces a polar carboxylate with a bulky, nonpolar phenyl ring, eliminating the ability to bridge active-site Brønsted acid-base catalysts in enzymatic assays and reducing coordination denticity to monodentate [1]. In formulation contexts, while citric acid is a common baseline for crystal growth inhibition, its larger C6 footprint and higher calcium sequestration rate can disrupt specific stoichiometric requirements where tartronate’s compact C3 structure achieves equivalent apical surface binding without excessive free-calcium depletion [2].

Rare-Earth Metal Coordination Denticity and Stability

In aqueous complexation with Europium (Eu3+), tartronate functions as a highly stable tridentate ligand, whereas mandelate acts only as a monodentate ligand[1]. Quantitative extraction studies reveal that tartronate achieves a first stepwise stability constant (K1) of 7.1 × 10^4, compared to mandelate’s K1 of 5.0 × 10^2 [1]. This over 140-fold increase in binding affinity is driven by the synergistic coordination of the alpha-hydroxyl group and both carboxylates.

| Evidence Dimension | First stepwise stability constant (K1) for Eu3+ complexation |

| Target Compound Data | Tartronate: K1 = 7.1 × 10^4 (tridentate) |

| Comparator Or Baseline | Mandelate: K1 = 5.0 × 10^2 (monodentate) |

| Quantified Difference | >140-fold higher stability constant for tartronate |

| Conditions | Aqueous solution, low ionic strength (I = 0.104), 25°C |

Essential for designing stable metal-organic frameworks (MOFs) and optimizing rare-earth metal extraction processes where high-affinity chelation is required.

Active-Site Bridging and Binding Energy in Racemase Inhibition

Tartronate serves as a potent competitive inhibitor of mandelate racemase (Ki = 1.8 mM) by utilizing a unique binding mode not accessible to monocarboxylates like lactate[1]. Crystallographic and thermodynamic analyses demonstrate that while the glycolate moiety chelates the active-site Mg2+, the second carboxylate group forms a salt bridge between the Brønsted acid-base catalysts (Lys 166 and His 297) [1]. This bridging interaction contributes an additional 1.7 kcal/mol in binding energy relative to the methyl group of lactate [1].

| Evidence Dimension | Thermodynamic binding energy contribution |

| Target Compound Data | Tartronate: Provides an additional 1.7 kcal/mol binding energy via carboxylate bridging |

| Comparator Or Baseline | Lactate: Lacks the bridging carboxylate group |

| Quantified Difference | 15- to 18-fold difference in binding affinities (1.7 kcal/mol energetic advantage) |

| Conditions | Mandelate racemase competitive inhibition assay |

Crucial for researchers procuring specific inhibitors for structural biology studies or developing transition-state analogs targeting racemase active sites.

Calcium Oxalate Monohydrate (COM) Crystal Growth Inhibition

Tartronic acid is a highly efficient inhibitor of pathological COM crystallization, matching the in vivo efficacy of the industry-standard citric acid but operating via a distinct structural mechanism [1]. In situ atomic force microscopy confirms that tartronic acid specifically binds to the rapidly growing apical surfaces of COM crystals [1]. Crucially, at equivalent experimental concentrations, tartronic acid exhibits minimal bulk Ca2+ sequestration, whereas citric acid sequesters approximately 50% of free Ca2+, allowing tartronate to inhibit crystallization without drastically altering the free calcium equilibrium of the formulation [1].

| Evidence Dimension | Free calcium sequestration during COM growth inhibition |

| Target Compound Data | Tartronic acid: Minimal Ca2+ sequestration; binds directly to apical crystal surfaces |

| Comparator Or Baseline | Citric acid: Sequesters ~50% of free Ca2+ at equivalent concentrations |

| Quantified Difference | Equivalent growth inhibition achieved with significantly lower disruption of free Ca2+ levels |

| Conditions | In situ atomic force microscopy (AFM) and bulk crystallization assays |

Allows formulators to inhibit scaling or pathological crystallization without inadvertently depleting free calcium ions required for other process or biological functions.

Selective Inhibition of NADP-Malic Enzyme

Tartronate is a highly selective competitive inhibitor of NADP-malic enzyme, a critical component of C4 photosynthetic and metabolic pathways [1]. Kinetic assays demonstrate that tartronate inhibits the enzyme with a Ki of less than 0.4 mM, effectively blocking the C-C bond cleavage step [1]. In contrast, structurally related monocarboxylates or generic organic acids fail to achieve this level of specific competitive inhibition, making tartronate an indispensable reagent for isolating malic enzyme activity in complex mitochondrial or chloroplast extracts.

| Evidence Dimension | Inhibition constant (Ki) for NADP-malic enzyme |

| Target Compound Data | Tartronate: Ki < 0.4 mM |

| Comparator Or Baseline | Generic monocarboxylates: No specific competitive inhibition |

| Quantified Difference | Sub-millimolar specific inhibition of the oxidative decarboxylation step |

| Conditions | in vitro NADP-malic enzyme kinetic assays |

Provides a reliable, high-affinity biochemical tool for researchers needing to selectively knock down malic enzyme activity in metabolic flux studies.

Rare-Earth Metal Chelation and MOF Synthesis

Tartronate is the preferred precursor when designing advanced coordination polymers or extracting lanthanides/actinides, as its tridentate nature provides >140-fold higher stability constants than monodentate analogs [1].

Structural Biology and Transition-State Analog Development

Ideal for co-crystallization studies involving racemases and oxidative decarboxylases, where its dual-carboxylate and alpha-hydroxyl structure effectively bridges active-site Brønsted acid-base catalysts [2].

Formulation of Anti-Scaling Agents and Cement Retarders

Selected over citric acid in industrial and therapeutic formulations where robust calcium oxalate crystal growth inhibition is required without the detrimental sequestration of bulk free calcium [3].

Metabolic Pathway Profiling and Enzyme Kinetics

Procured as a highly specific biochemical inhibitor to map C4 photosynthetic pathways and isolate NADP-malic enzyme activity in complex cellular assays [4].

References

- [1] Manning, P. G. Europium tartronate and mandelate ion association in water. Canadian Journal of Chemistry, 45(14), 1643-1648 (1967).

- [2] Potent Inhibition of Mandelate Racemase by a Fluorinated Substrate-Product Analogue with a Novel Binding Mode. Biochemistry, 53(5), 891–899 (2014).

- [3] Tartronic Acid as a Potential Inhibitor of Pathological Calcium Oxalate Crystallization. Advanced Science, 11(22), 2400642 (2024).

- [4] INHIBITORS OF PHOTOSYNTHETIC ENZYMES/CARRIERS AND METABOLISM. Annual Review of Plant Physiology and Plant Molecular Biology, 41, 339-367 (1990).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Dates

Explore Compound Types